![molecular formula C27H36O3 B2983970 (E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one CAS No. 1095235-96-3](/img/structure/B2983970.png)
(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . The presence of the hydroxy (-OH), methoxy (-OCH3), and methylidene (=CH2) functional groups suggest that this compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenanthrene core, followed by various functional group interconversions and additions. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a phenanthrene core (a system of three fused benzene rings), with various functional groups attached, including a hydroxy group (OH), a methoxy group (OCH3), and a methylidene group (=CH2). These functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. The hydroxy and methoxy groups are likely to be sites of nucleophilic attack, while the methylidene group could potentially be involved in pericyclic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydroxy and methoxy groups could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
The compound (E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one belongs to a class of compounds that have been extensively researched for their unique chemical properties and potential applications in various fields, including medicinal chemistry and environmental science. One study discusses the synthesis of related cyclopenta[a]phenanthrenes, focusing on the mechanisms of their formation and the synthesis of derivatives with potential biological activity (Coombs, 1966). Another research highlights the biological activities of cyclopenta[a]phenanthrenes, hinting at their potential carcinogenic properties and mechanisms of action in biological systems (Bhatt, 1988).
Natural Occurrences and Biological Activities
Phenanthrenes and related compounds have been isolated from natural sources, such as orchids, and studied for their diverse biological activities. For instance, research on the orchid Bulbophyllum vaginatum led to the identification of phenanthrenes and dihydrophenanthrenes, contributing to our understanding of the chemical diversity of plant secondary metabolites and their potential pharmacological properties (Leong et al., 1997). A comprehensive review on natural phenanthrenes has surveyed their occurrence in various plants, particularly in the Orchidaceae family, and their biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, demonstrating the significant interest in these compounds for drug discovery and natural product chemistry (Kovács et al., 2008).
Carcinogenicity and Chemical Structure Correlation
Further studies have explored the relationship between the chemical structure of cyclopenta[a]phenanthrenes and their carcinogenic potential, providing insights into the molecular mechanisms underlying their biological activities and their potential risks and benefits (Coombs et al., 1973). This research is crucial for understanding the safety and efficacy of these compounds in various applications, including their potential use in medicinal chemistry.
Molecular Distortions and Biological Implications
Investigations into the molecular structure of cyclopenta[a]phenanthrenes have revealed significant insights into the impact of molecular distortions on their biological activities. Studies have shown how modifications in the molecular structure, such as the introduction of methyl groups, can influence the carcinogenic properties of these compounds, underscoring the importance of detailed structural analyses in predicting and understanding their biological effects (Kashino et al., 1986).
将来の方向性
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic effects .
特性
IUPAC Name |
(16E)-3-hydroxy-16-[(4-methoxyphenyl)methylidene]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O3/c1-26-12-10-20(28)16-19(26)6-9-22-23(26)11-13-27(2)24(22)15-18(25(27)29)14-17-4-7-21(30-3)8-5-17/h4-5,7-8,14,19-20,22-24,28H,6,9-13,15-16H2,1-3H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQVBKWANUTMNE-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC)C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC)/C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

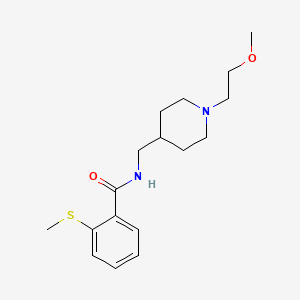
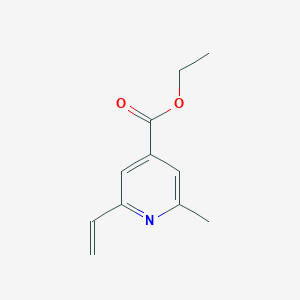
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

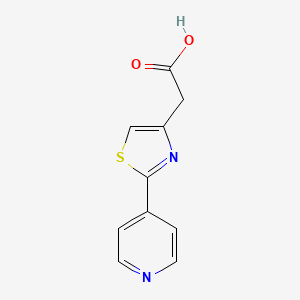
![6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2983899.png)
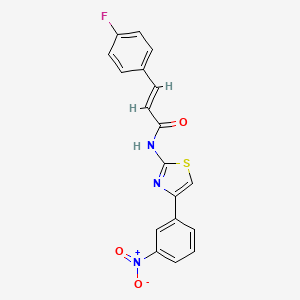
![N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2983901.png)
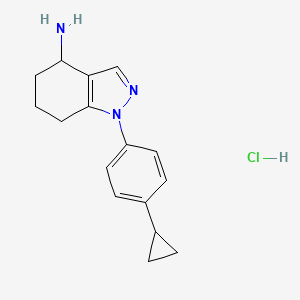
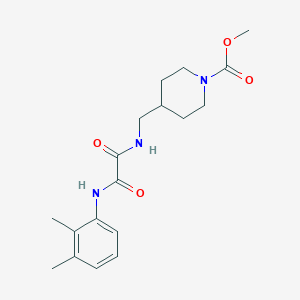

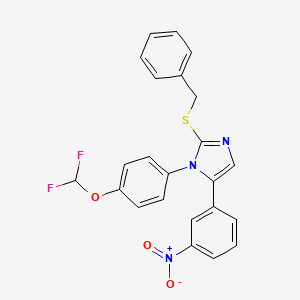
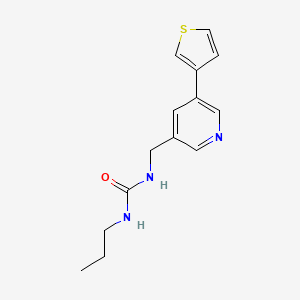
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)